molecular formula C18H24N2O2 B10882713 Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B10882713
M. Wt: 300.4 g/mol
InChI Key: CFJGGOOUZBEXMO-UHFFFAOYSA-N
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Description

Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a complex organic compound with the molecular formula C18H24N2O2 This compound features a phenyl group attached to a methanone moiety, which is further connected to a piperidine ring substituted with another piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative. This can be achieved by reacting piperidine with a suitable acylating agent under controlled conditions.

    Coupling Reaction: The piperidine intermediate is then coupled with a phenylmethanone derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone can be compared with other similar compounds, such as:

    Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of methanone.

    Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]propanone: Contains a propanone group, leading to different chemical properties.

    Piperidin-4-yl-pyrrolidin-1-yl-methanone: Features a pyrrolidine ring instead of a second piperidine ring.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1-benzoylpiperidin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H24N2O2/c21-17(15-8-3-1-4-9-15)20-13-7-10-16(14-20)18(22)19-11-5-2-6-12-19/h1,3-4,8-9,16H,2,5-7,10-14H2

InChI Key

CFJGGOOUZBEXMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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